molecular formula C11H7F2NO4 B12886593 2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid

2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid

Cat. No.: B12886593
M. Wt: 255.17 g/mol
InChI Key: JTYMMVZDHHMEBK-DUXPYHPUSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and acrylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The difluoromethoxy group can be introduced via nucleophilic substitution reactions, while the acrylic acid moiety can be added through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and difluoromethoxy group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways involved in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid
  • 2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C11H7F2NO4

Molecular Weight

255.17 g/mol

IUPAC Name

(E)-3-[2-(difluoromethoxy)-1,3-benzoxazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F2NO4/c12-10(13)18-11-14-7-5-6(2-4-9(15)16)1-3-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+

InChI Key

JTYMMVZDHHMEBK-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)OC(F)F

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)OC(F)F

Origin of Product

United States

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